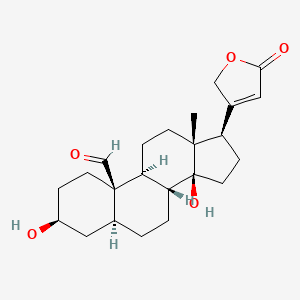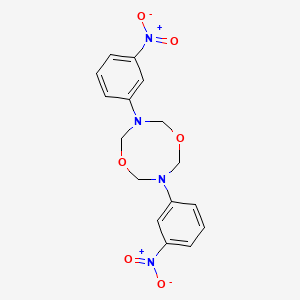
3,7-Bis(3-nitrophenyl)-1,5,3,7-dioxadiazocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Bis(3-nitrophenyl)-1,5,3,7-dioxadiazocane is a synthetic organic compound characterized by its unique structure, which includes two nitrophenyl groups and a dioxadiazocane ring
Méthodes De Préparation
The synthesis of 3,7-Bis(3-nitrophenyl)-1,5,3,7-dioxadiazocane typically involves the reaction of 3-nitrobenzaldehyde with ethylenediamine under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the dioxadiazocane ring. The reaction mixture is usually heated to promote the cyclization process, resulting in the formation of the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3,7-Bis(3-nitrophenyl)-1,5,3,7-dioxadiazocane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,7-Bis(3-nitrophenyl)-1,5,3,7-dioxadiazocane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor for pharmaceuticals.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3,7-Bis(3-nitrophenyl)-1,5,3,7-dioxadiazocane involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl groups can participate in redox reactions, altering the activity of target molecules. The dioxadiazocane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparaison Avec Des Composés Similaires
Similar compounds to 3,7-Bis(3-nitrophenyl)-1,5,3,7-dioxadiazocane include:
3,5-Bis(trifluoromethyl)aniline: This compound has similar aromatic substitution patterns but differs in its functional groups and overall structure.
Flavonoids: These compounds share some structural similarities in their aromatic rings but have different functional groups and biological activities. The uniqueness of this compound lies in its specific combination of nitrophenyl groups and the dioxadiazocane ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
857-91-0 |
|---|---|
Formule moléculaire |
C16H16N4O6 |
Poids moléculaire |
360.32 g/mol |
Nom IUPAC |
3,7-bis(3-nitrophenyl)-1,5,3,7-dioxadiazocane |
InChI |
InChI=1S/C16H16N4O6/c21-19(22)15-5-1-3-13(7-15)17-9-25-11-18(12-26-10-17)14-4-2-6-16(8-14)20(23)24/h1-8H,9-12H2 |
Clé InChI |
WPTHMDKEVYWVTI-UHFFFAOYSA-N |
SMILES canonique |
C1N(COCN(CO1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-Oxapentacyclo[8.3.1.0~2,9~.0~3,8~.0~11,13~]tetradeca-1,3,5,7,9,11(13)-hexaene](/img/structure/B14747954.png)
![5-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B14747963.png)
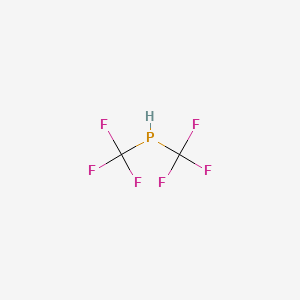
![Tricyclo[3.3.0.02,6]octane](/img/structure/B14747983.png)
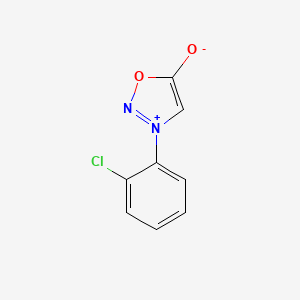
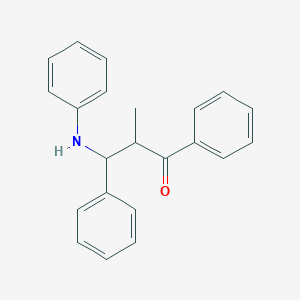
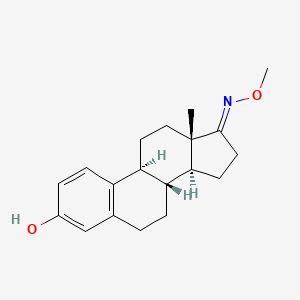
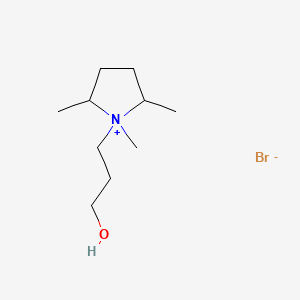


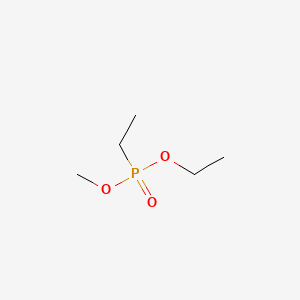

![2-[(4-Methylphenyl)sulfonyl]-5-nitro-2,3-dihydro-1h-isoindole](/img/structure/B14748026.png)
